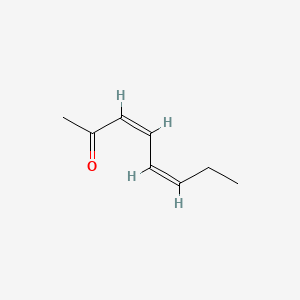

(Z,Z)-octa-3,5-dien-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(3Z,5Z)-octa-3,5-dien-2-one |

InChI |

InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6- |

InChI Key |

LWRKMRFJEUFXIB-RZSVFLSASA-N |

Isomeric SMILES |

CC/C=C\C=C/C(=O)C |

Canonical SMILES |

CCC=CC=CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Z,z Octa 3,5 Dien 2 One and Its Isomers

Stereoselective Synthesis of (Z,Z)-Octa-3,5-Dien-2-one

The precise arrangement of substituents around the double bonds in dienes is crucial for their chemical and biological properties. The synthesis of the (Z,Z) isomer of octa-3,5-dien-2-one requires methods that can selectively form two cis (or Z) double bonds in a conjugated system.

Development of Directed Stereospecific Approaches

Achieving the (Z,Z) configuration often necessitates directed or stereospecific reactions where the geometry of the starting material dictates the geometry of the product. While many methods favor the formation of the more stable (E)-isomers, specific strategies have been developed to access the less common (Z)-dienes. acs.orgmdpi.com For instance, the Julia-Kocienski reaction can yield (Z)-dienes from primary α-non-branched aldehydes. mdpi.com

Another approach involves the isomerization of (E)/(Z) mixtures. Cobalt-based catalysts have been shown to promote the unusual isomerization of (E)/(Z)-mixtures of 1,3-dienes to the isomerically pure (Z)-isomer under specific conditions. acs.org This method proceeds through an intramolecular hydride addition via an η⁴-complex and subsequent isomerization of the resulting cobalt-allyl species. acs.org

Catalytic Methods for Diene Formation with Defined Stereochemistry

Catalytic methods offer an efficient and atom-economical route to dienes with defined stereochemistry. Palladium-catalyzed cross-coupling reactions are particularly versatile for this purpose. nih.gov A notable example is a dienylation reaction that utilizes a stereoselective palladium-catalyzed cross-coupling preceded by a regioselective base-induced ring opening of sulfolenes. This method is especially advantageous for synthesizing the synthetically challenging (1Z)-conjugated dienes. nih.gov

Furthermore, cobalt-catalyzed hydrovinylation reactions have been explored. In the presence of specific cobalt catalysts, the (E)-isomer of a 1,3-diene reacts preferentially, leaving the (Z)-isomer intact. acs.org This kinetic resolution provides a pathway to enrich the (Z)-isomer from a mixture. More recent developments have focused on cobalt-catalyzed geometric isomerization of E/Z mixtures of 1,3-dienes to furnish the (E) isomers with high stereoselectivity, although the reverse process is also of significant interest. organic-chemistry.org

Total Synthesis Strategies for Octa-3,5-Dien-2-one Derivatives

The total synthesis of octa-3,5-dien-2-one and its derivatives often relies on a combination of powerful carbon-carbon bond-forming reactions and strategic functional group interconversions to construct the dienone scaffold.

Exploitation of Carbon-Carbon Bond Forming Reactions

A variety of classic and modern carbon-carbon bond-forming reactions are employed in the synthesis of dienones. alevelchemistry.co.ukwikipedia.org These include:

Aldol (B89426) Condensation: This reaction can be used to form a β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated ketone, a key structural element of dienones. alevelchemistry.co.ukrsc.org

Wittig Reaction: This olefination reaction allows for the formation of a carbon-carbon double bond from a ketone or aldehyde and a phosphonium (B103445) ylide. alevelchemistry.co.uk

Heck Reaction: An oxidative Heck vinylation has been developed for the formation of dienes and polyenes with good yields and excellent stereoselectivities. mdpi.com

Suzuki-Miyaura Coupling: This cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, including those in conjugated diene systems. mdpi.com

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed reactions can generate homoenolates from α,β-unsaturated aldehydes, which can then react with various electrophiles, including those that lead to dienone structures. rsc.orgresearchgate.netrsc.org

A stereospecific synthesis of (E,Z)-α,β-γ,δ-diunsaturated ketones has been reported using the Benary reaction. molaid.com

Functional Group Interconversions for Dienone Scaffolds

Functional group interconversions (FGIs) are essential steps in multi-step syntheses, allowing for the transformation of one functional group into another to facilitate subsequent reactions or to arrive at the final target molecule. ias.ac.inmsu.edulkouniv.ac.in In the context of dienone synthesis, FGIs might include:

Oxidation: Alcohols can be oxidized to ketones. For example, the oxidation of a dienol, such as (3E,5E)-5-tert-butylocta-3,5-dien-2-ol, using manganese dioxide can yield the corresponding dienone. google.com

Reduction: The reverse transformation, the reduction of a ketone to an alcohol, can also be a crucial step.

Elimination: Dehydration of a β-hydroxy ketone to form an α,β-unsaturated ketone is a common FGI. ias.ac.in

Isomerization: As mentioned earlier, isomerization of double bonds can be a key strategy to obtain the desired stereoisomer. acs.orgorganic-chemistry.orgorganic-chemistry.org

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical transformations to create efficient and sustainable synthetic pathways. nih.govmdpi.com While specific chemoenzymatic routes for this compound are not extensively documented in the provided search results, the principles of this approach are applicable.

Enzymes can be used for highly selective reactions, such as asymmetric reductions or oxidations, to create chiral building blocks that can then be further elaborated using traditional chemical methods. nih.govacs.org For instance, an enzymatic reduction could be used to produce a specific enantiomer of a dienol, which could then be oxidized to the corresponding dienone. The development of multi-enzymatic and chemoenzymatic cascades is a growing area of research with the potential to streamline the synthesis of complex molecules like specific dienone isomers. nih.gov

Enzyme-Mediated Stereocontrol in Dienone Synthesis

The precise arrangement of atoms, or stereochemistry, is critical to the function of many organic molecules. Achieving specific stereoisomers, such as the (Z,Z) configuration in octa-3,5-dien-2-one, represents a significant synthetic challenge. Enzyme-mediated synthesis has emerged as a powerful tool for exerting exacting stereocontrol, leveraging the inherent specificity of natural catalysts. wisdomlib.org

Enzymes, by virtue of their well-defined three-dimensional active sites, can distinguish between different stereoisomers of a substrate or direct a reaction to form a single, specific stereoisomer as the product. This capability is particularly valuable in dienone synthesis where multiple geometric isomers ((E,E), (E,Z), (Z,E), (Z,Z)) are possible. Methodologies such as enzyme-triggered reaction cascades can transform simple starting materials into complex molecules with a high degree of stereoselectivity in a single step. nih.gov For instance, a transaminase can trigger a double intramolecular aza-Michael reaction in specifically designed dienone precursors to generate complex N-heterocycles with multiple, well-defined stereocenters. nih.gov

One sophisticated strategy for achieving high stereopurity is dynamic kinetic resolution. In some biocatalytic systems, the enzyme works on a racemic mixture (an equal mix of stereoisomers) that is continuously interconverting. The enzyme selectively converts one isomer into the desired product, shifting the equilibrium of the interconversion and ultimately transforming the entire starting mixture into a single product isomer. researchgate.net This approach has been demonstrated in the biosynthesis of certain microbial secondary metabolites, where both non-enzymatic racemization and enzyme-mediated dynamic kinetic resolution occur in parallel. researchgate.net

While direct enzymatic synthesis of this compound is not extensively documented in readily available literature, the principles are well-established. Biocatalytic cascades combining enzymes like ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) are used to convert α,β-unsaturated ketones into amines with two stereocenters, achieving exceptional diastereomeric and enantiomeric purity. acs.org Such enzyme systems, known for their unrivalled regio-, chemo-, and stereoselectivity, hold significant potential for controlling the geometry of the double bonds in dienone synthesis. nih.gov

Table 1: Examples of Enzyme-Mediated Stereoselective Transformations

| Enzyme Class | Reaction Type | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Transaminase (TA) | Double aza-Michael reaction | Dienone precursors | Complex N-heterocycles with multiple stereocenters | nih.gov |

| Dihydrodaidzein Racemase | Racemization | Dihydrodaidzein | Enables subsequent stereoselective steps | researchgate.net |

| Ene-Reductase (ERed) / Imine Reductase (IRed) | Reductive amination | α,β-Unsaturated ketones | Amines with two stereocenters; high diastereo- and enantioselectivity | acs.org |

Biocatalytic Approaches to Dienone Precursors

The synthesis of a target molecule is often only as efficient as the synthesis of its precursors. Biocatalysis offers green and highly effective routes to key chemical building blocks that can then be converted into more complex structures like dienones. researchgate.net A notable example is the direct synthesis of functionalized catechols from simple aromatic compounds using genetically engineered microorganisms. researchgate.net

Researchers have successfully used the recombinant organism Escherichia coli JM109 (pDTG602), which expresses the enzymes toluene (B28343) dioxygenase (TDO) and dihydrocatechol dehydrogenase (DHCD). researchgate.net This whole-cell biocatalyst can convert aromatics like toluene, halobenzenes, and indane directly into their corresponding substituted catechols. researchgate.net These catechols are versatile precursors for a wide range of more complex molecules. This biocatalytic method provides a high-yield, environmentally benign alternative to traditional chemical methods, which often require harsh conditions and produce significant waste. researchgate.net

Furthermore, enzymes can be used to generate highly reactive precursors that are difficult to handle with conventional chemistry. For example, certain enzymes can generate o-quinone methides (o-QMs) with great chemo-, regio-, and stereoselectivity. researchgate.net These reactive intermediates can then undergo subsequent transformations like cyclization or nucleophilic addition to build molecular complexity. researchgate.netumich.edu The development of biocatalysts for producing such versatile precursors is a key strategy for streamlining the synthesis of complex natural products and other bioactive compounds. acs.org

Table 2: Biocatalytic Synthesis of Chemical Precursors

| Precursor Type | Biocatalyst/Enzyme | Starting Material | Key Advantage | Reference |

|---|---|---|---|---|

| Functionalized Catechols | E. coli expressing Toluene Dioxygenase (TDO) and Dihydrocatechol Dehydrogenase (DHCD) | Simple aromatics (e.g., toluene, bromobenzene) | Green alternative to harsh chemical methods; high yield | researchgate.net |

| Chiral Alcohols | Reductase from Agrobacterium radiobacter | Ketones (e.g., 3-quinuclidinone) | High stereoselectivity (>99% e.e.); high space-time yield | acs.org |

| o-Quinone Methides | Diels-Alderase | Hydroxylated aromatic compounds | Generates reactive intermediates with high selectivity for further synthesis | researchgate.net |

Green Chemistry Principles in Dienone Synthesis Research

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. anr.frresearchgate.net The synthesis of dienones is an area where these principles are being actively applied to improve sustainability.

A key focus is the replacement of toxic and dangerous reagents. For instance, oxidative flow electrosynthesis is being developed as a sustainable method for producing bioactive dienones. anr.fr This technique uses electricity to drive the oxidation, avoiding the need for hazardous chemical oxidants and potentially increasing yields in a more environmentally friendly manner. anr.fr

Another green strategy involves the use of benign, reusable catalysts. Cellulose sulfonic acid (CSA), a biodegradable solid acid derived from a renewable resource, has been shown to be an efficient and reusable catalyst for the Nazarov cyclization of unactivated dienones. researchgate.net This process avoids the use of corrosive and difficult-to-recycle mineral acids. Similarly, microwave-assisted synthesis of dienones without a solvent has been demonstrated using K10 clay as a catalyst, significantly reducing waste and energy consumption. mdpi.com The development of such heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemical synthesis. beilstein-journals.org

The implementation of biocatalytic processes, as discussed previously, is itself a central tenet of green chemistry. carlsbergfondet.dk Enzymatic reactions are typically performed in water under mild temperature and pressure conditions, are highly specific (reducing byproducts), and the enzymes themselves are biodegradable catalysts derived from renewable sources. carlsbergfondet.dk These methods drastically reduce energy usage, waste production, and reliance on hazardous materials compared to many traditional synthetic routes. acs.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Dienones

| Feature | Traditional Approach | Green Chemistry Approach | Example | Reference |

|---|---|---|---|---|

| Reagents | Often uses toxic or hazardous oxidants/reagents | Employs electricity or benign reagents | Oxidative flow electrosynthesis to replace toxic oxidants | anr.fr |

| Catalyst | Homogeneous, corrosive, or heavy-metal catalysts | Reusable, biodegradable, solid acid catalysts | Cellulose sulfonic acid (CSA) for Nazarov cyclization | researchgate.net |

| Solvents | Often requires large volumes of organic solvents | Solvent-free conditions or use of water | Microwave-assisted synthesis of tropinone-derived dienones without solvent | mdpi.com |

| Process | Multi-step, harsh conditions (high temp/pressure) | One-pot cascades, mild conditions (room temp, aq. medium) | Biocatalytic cascades using enzymes like ERed/IRed | acs.orgacs.org |

Mechanistic Investigations of Z,z Octa 3,5 Dien 2 One Formation and Biogenesis

Enzymatic Pathways Leading to (Z,Z)-Octa-3,5-Dien-2-one

The enzymatic production of C8 volatile compounds, including various isomers of octa-3,5-dien-2-one, is a known phenomenon in various biological systems, particularly in fungi and plants. These pathways often involve the oxidative cleavage of larger precursor molecules. While direct enzymatic synthesis of the (Z,Z) isomer is not extensively documented, related isomers and precursor alcohols are known to be formed through specific enzyme actions. For instance, fungi such as Aspergillus fischeri have been shown to produce related C8 volatiles like (Z)-octa-1,5-dien-3-ol beilstein-journals.org. The formation of the closely related (E,E)-octa-3,5-dien-2-one has been attributed to the enzymatic oxidative degradation of carotenoids in processes like tea fermentation mdpi.comresearchgate.net.

Characterization of Key Enzymes in Biosynthetic Routes

Two primary classes of enzymes are implicated in the formation of dienones and their precursors: lipoxygenases (LOX) and carotenoid cleavage dioxygenases (CCDs).

Lipoxygenases (LOX): These non-heme iron-containing enzymes catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) that possess a (Z,Z)-1,4-pentadiene structural motif academicjournals.org. Plant LOXs typically act on linoleic and linolenic acids, incorporating oxygen at either the C-9 or C-13 position to form hydroperoxy fatty acids academicjournals.org. These hydroperoxides are unstable and can be further metabolized by other enzymes, such as hydroperoxide lyases, to yield a variety of smaller volatile compounds, including C8 ketones and alcohols. For example, a lipoxygenase from the green macroalga Ulva conglobata demonstrated high 13-LOX activity and was able to produce (E,E)-3,5-octadien-2-one from fish oil researchgate.net. While soybean lipoxygenase-1 (SBLO-1) primarily acts on PUFAs, it can also oxygenate monounsaturated fatty acids, initially forming transient hydroperoxides that are subsequently converted to enones acs.org.

Carotenoid Cleavage Dioxygenases (CCDs): This superfamily of non-heme iron proteins is responsible for the oxidative cleavage of double bonds within carotenoid molecules to produce apocarotenoids nih.gov. Different CCDs exhibit specificity for different carotenoids and cleavage sites. For example, CCD1 enzymes can cleave various C40 carotenoids at the 9,10 and 9',10' positions to generate C13 and C14 products maxapress.com. The formation of (3E,5E)-octa-3,5-dien-2-one in tea has been linked to the degradation of carotenoids like β-carotene, α-carotene, lutein, and lycopene, a reaction catalyzed by CCDs mdpi.comresearchgate.net. The general mechanism involves the stereo-specific cleavage of the carotenoid precursor by a CCD, which can be followed by further enzymatic modifications researchgate.net.

| Enzyme Class | Typical Substrates | Key Products Related to Dienones |

| Lipoxygenase (LOX) | Linoleic acid, Linolenic acid, EPA, DHA | Hydroperoxy fatty acids (precursors), (E,E)-3,5-octadien-2-one, 1-Penten-3-ol academicjournals.orgresearchgate.netresearchgate.net |

| Carotenoid Cleavage Dioxygenase (CCD) | β-carotene, Lutein, Lycopene, Zeaxanthin | (E,E)-3,5-octadien-2-one, β-ionone, Crocetin dialdehyde (B1249045) mdpi.comresearchgate.netnih.gov |

Substrate Specificity and Mechanistic Studies of Biotransformations

The specificity of the enzymes determines the profile of the resulting volatile compounds.

Lipoxygenase Pathway: LOX enzymes exhibit regiospecificity, adding oxygen to specific carbons on the fatty acid chain academicjournals.org. Soybean lipoxygenase-1 (SBLO-1), for instance, converts linoleic acid primarily to 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD) acs.org. The kinetic efficiency of this process is remarkably high. However, for monounsaturated substrates like oleic acid, the catalytic efficiency (kcat/Km) is approximately 10^5 times lower than for linoleic acid acs.org. The mechanism is believed to proceed via a radical-based pathway involving the abstraction of a hydrogen atom from a doubly allylic methylene (B1212753) group acs.org. The resulting unstable hydroperoxides can then be cleaved, leading to compounds like (Z)-1,5-octadien-3-one researchgate.net.

Carotenoid Cleavage Pathway: CCDs also display high specificity. CCD7 first cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal, which is then converted by CCD8 into carlactone, a precursor to strigolactones nih.gov. The mechanism of CCDs involves the oxygenolytic fission of an alkene bond, facilitated by a non-heme iron center nih.gov. Isotope labeling studies have been crucial in elucidating these complex rearrangements. For example, the formation of (E)-6,10-dimethyl-5,9-undecadien-2-one has been shown to be a product of the enzyme CmCCD1 acting on the carotenoid phytoene (B131915) researchgate.net.

Non-Enzymatic and Thermal Degradation Mechanisms Yielding Dienones

Dienones, including isomers of octa-3,5-dien-2-one, are frequently generated through non-enzymatic processes, primarily the autoxidation and thermal degradation of lipids. These reactions are significant in food chemistry, contributing to both desirable aromas and undesirable off-flavors.

Precursor Identification and Transformation Pathways

The primary precursors for the non-enzymatic formation of this compound are polyunsaturated fatty acids (PUFAs), which are abundant in vegetable oils and marine lipids.

The generally accepted transformation pathway is autoxidation, a free-radical chain reaction involving three main stages:

Initiation: A hydrogen atom is abstracted from a methylene group adjacent to a double bond (a doubly allylic position) in a PUFA molecule, forming a lipid alkyl radical (L•). This step can be initiated by heat, light, or trace metals.

Propagation: The alkyl radical reacts rapidly with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•). This highly reactive radical can then abstract a hydrogen atom from another PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new alkyl radical, thus propagating the chain reaction mdpi.com.

Termination: The reaction ceases when radicals combine to form non-radical products.

The lipid hydroperoxides formed during propagation are key intermediates. They are unstable and readily decompose, especially when heated, via β-scission to yield a variety of secondary oxidation products, including aldehydes, alcohols, and ketones like octa-3,5-dien-2-one.

Reaction Kinetics and Thermodynamics of Dienone Formation

The kinetics of lipid autoxidation are complex and influenced by numerous factors. The rate of autoxidation is proportional to the substrate concentration and the square root of the rate of chain initiation nih.gov. The oxidizability of a PUFA is linearly dependent on the number of doubly allylic positions it contains. For example, the oxidizability of docosahexaenoic acid (DHA), with six double bonds, is approximately five times greater than that of linoleic acid, which has two nih.gov.

The thermal degradation of oils occurs in distinct steps. Studies on soybean oil and palm olein using thermogravimetry (TG) show that the decomposition of polyunsaturated fatty acids is typically the first mass loss event to occur, happening at lower temperatures than the degradation of monounsaturated or saturated fatty acids scielo.br. For instance, the thermal degradation of polyunsaturated components in copper complexes derived from edible oils was observed in the temperature range of 473K to 623K (200°C to 350°C) medcraveonline.com. The activation energy (Ea) for the thermal degradation of oil blends can be calculated using the Arrhenius equation and varies depending on the fatty acid composition nih.gov.

Role of Lipid Oxidation and Precursor Molecules

Lipid oxidation is the central process responsible for the generation of this compound and its isomers in many natural and processed materials. The precursors are PUFAs, with linoleic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) being particularly important.

The process begins with the formation of primary oxidation products, lipid hydroperoxides, which are tasteless and odorless scielo.br. These primary products are unstable and decompose into a complex mixture of secondary oxidation products, which are responsible for the characteristic, often undesirable, "off-flavors" associated with rancidity. For example, the combination of (E,Z)-3,5-octadien-2-one and heptanal (B48729) is known to produce a fishy malodor in oxidized marine oils researchgate.netnih.gov.

The specific hydroperoxide formed depends on the precursor fatty acid and the oxidation conditions. These hydroperoxides then undergo cleavage to form volatile compounds. The presence of (E,Z)-octa-3,5-dien-2-one has been noted in brown algae, where its formation is linked to the degradation of fatty acids nih.gov.

| Precursor Molecule | Chemical Class | Role in Dienone Formation |

| Linoleic Acid | Polyunsaturated Fatty Acid (ω-6) | Precursor for hydroperoxides that degrade to C8 compounds nih.govnih.gov |

| α-Linolenic Acid | Polyunsaturated Fatty Acid (ω-3) | Substrate for lipoxygenase leading to hydroperoxide precursors academicjournals.org |

| Eicosapentaenoic Acid (EPA) | Polyunsaturated Fatty Acid (ω-3) | Major precursor in marine lipids for dienone formation via oxidation researchgate.net |

| Docosahexaenoic Acid (DHA) | Polyunsaturated Fatty Acid (ω-3) | Major precursor in marine lipids for dienone formation via oxidation researchgate.net |

| β-Carotene | Carotenoid | Precursor for enzymatic cleavage by CCDs to form dienones in some plants/microbes mdpi.comresearchgate.net |

| Lutein | Carotenoid (Xanthophyll) | Precursor for enzymatic cleavage by CCDs to form dienones in some plants/microbes mdpi.comresearchgate.net |

| Lipid Hydroperoxides | Primary Oxidation Product | Unstable intermediates that decompose to form dienones and other volatiles mdpi.comscielo.br |

Oxidative Cleavage Mechanisms

Oxidative cleavage is a fundamental class of reactions in organic chemistry where a carbon-carbon bond is broken by an oxidizing agent, often leading to the formation of smaller molecules with new functional groups like aldehydes and ketones. numberanalytics.com In the context of this compound biogenesis, this process is not a random event but a specific enzymatic or auto-oxidative cascade.

The primary mechanism involves the enzymatic action of lipoxygenases (LOXs). nih.gov LOXs are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene structure. nih.gov This reaction introduces a hydroperoxy group into the fatty acid chain. nih.gov The process can be summarized in the following key steps:

Hydrogen Abstraction: The LOX enzyme stereoselectively removes a hydrogen atom from a bis-allylic methylene group of a PUFA, forming a fatty acid radical. psu.edu

Oxygen Insertion: Molecular oxygen is then inserted into the fatty acid radical, creating a peroxy radical. nih.gov

Reduction: This radical is subsequently reduced to a hydroperoxide. psu.edu

Following the formation of the hydroperoxide, a subsequent cleavage step is necessary to yield the C8 ketone, this compound. This cleavage can be catalyzed by hydroperoxide lyase, an enzyme that cleaves the carbon-carbon bond adjacent to the hydroperoxy group.

Research on the mushroom Psalliota bispora has shown that a protein fraction from this organism can catalyze the oxidative cleavage of linolenic acid. nih.gov Specifically, the 10-hydroperoxy-E-8,Z-12,Z-15-octadecatrienoic acid (10-HPOT) isomer was identified as a key intermediate that is cleaved by a hydroperoxide lyase to produce C8 compounds. nih.gov This suggests that the formation of this compound likely proceeds through a similar hydroperoxide intermediate derived from a suitable PUFA precursor.

Table 1: Key Enzymes and Intermediates in Oxidative Cleavage

| Enzyme/Intermediate | Role in the Formation of this compound |

| Lipoxygenase (LOX) | Catalyzes the initial oxidation of polyunsaturated fatty acids to form hydroperoxides. nih.govnih.gov |

| Hydroperoxide Lyase | Cleaves the hydroperoxide intermediate to form smaller volatile compounds, including C8 ketones. nih.gov |

| Fatty Acid Hydroperoxide | A key intermediate formed by the action of LOX on a PUFA precursor. psu.edunih.gov |

Involvement of Unsaturated Fatty Acid Precursors

The structure of this compound, an eight-carbon ketone with two Z-configured double bonds, points directly to its origin from specific long-chain unsaturated fatty acids. The most probable precursors are polyunsaturated fatty acids (PUFAs) that possess the necessary double bond configuration at specific positions to yield this particular C8 fragment upon cleavage.

Studies have identified α-linolenic acid (an ω-3 fatty acid) as a significant precursor. researchgate.net The enzymatic oxidation of α-linolenic acid, particularly by 9-lipoxygenase, is a key pathway. researchgate.net This enzyme introduces a hydroperoxide group at the C-9 position of the fatty acid. Subsequent cleavage of this hydroperoxide can lead to the formation of various volatile compounds, including C8 ketones.

The biogenesis of a related compound, (7Z,10Z)-7,10-hexadecadienal, the sex pheromone of the moth Chilecomadia valdiviana, has been shown to derive from linoleic acid through chain-shortening. nih.gov This provides further evidence for the role of common dietary fatty acids as precursors for such unsaturated aliphatic compounds.

The table below summarizes the key unsaturated fatty acid precursors and their relationship to the formation of C8 volatile compounds.

Table 2: Unsaturated Fatty Acid Precursors and Their Role

| Precursor Fatty Acid | Type | Role in this compound Formation |

| α-Linolenic Acid | ω-3 PUFA | A primary precursor, its oxidation by lipoxygenase can lead to the formation of C8 ketones. researchgate.net |

| Linoleic Acid | ω-6 PUFA | A known precursor for other unsaturated C8 and related volatile compounds, suggesting its potential involvement. nih.gov |

| Eicosapentaenoic Acid (EPA) | ω-3 PUFA | Oxidation of EPA is known to produce various volatile compounds, and it could potentially contribute to the pool of C8 ketones. researchgate.netresearchgate.net |

| Docosahexaenoic Acid (DHA) | ω-3 PUFA | Similar to EPA, its oxidation can generate a range of volatile organic compounds. researchgate.netresearchgate.net |

Chemical Reactivity and Transformation Studies of Z,z Octa 3,5 Dien 2 One

Isomerization Processes and Stereochemical Stability

The stereochemical integrity of the two Z-configured double bonds in (Z,Z)-octa-3,5-dien-2-one is a key aspect of its chemistry. Isomerization to the more stable E-configured isomers can be induced by thermal, photochemical, or catalytic means.

In general, (Z,Z)-conjugated dienes are thermodynamically less stable than their (E,Z) and (E,E) counterparts due to steric hindrance. Upon heating, this compound is expected to undergo thermal isomerization to the more stable (E,Z) and subsequently to the most stable (E,E) isomer. This process typically follows first-order kinetics. The rate of isomerization is dependent on the activation energy required to overcome the rotational barrier of the carbon-carbon double bonds. For many acyclic dienes, this process may involve a concerted electrocyclic ring-closure to a vinylcyclobutene intermediate, which then reopens to form the isomerized diene.

| Compound | Isomerization Process | Activation Energy (Ea) (kJ/mol) | Temperature (°C) | Reference Compound |

|---|---|---|---|---|

| (Z,Z)-2,4-Hexadiene | (Z,Z) to (E,Z) | ~125 | 150-200 | Analogue |

| (Z)-1,3-Pentadiene | (Z) to (E) | ~110 | ~150 | Analogue |

Photoisomerization provides an alternative pathway for the interconversion of geometric isomers. Upon absorption of light of a suitable wavelength, the π-electrons of the conjugated system are promoted to an excited state (π* orbital). In this excited state, the rotational barrier around the double bonds is significantly lowered, allowing for facile rotation. Subsequent decay back to the ground state can lead to the formation of either the original isomer or its geometric isomer. This process typically leads to a photostationary state, which is a mixture of isomers whose ratio depends on the absorption spectra of the isomers and their quantum yields of isomerization. For this compound, irradiation would be expected to produce a mixture of (Z,Z), (E,Z), and (E,E) isomers.

The table below provides illustrative data on the photoisomerization of related dienone systems.

| Compound | Irradiation Wavelength (nm) | Quantum Yield (Φ Z→E) | Photostationary State (Z/E ratio) | Reference Compound |

|---|---|---|---|---|

| Acyclic Dienone Analogue | > 300 | 0.2 - 0.5 | Varies with wavelength | Generic |

| (Z)-β-Ionone | 254 | 0.45 | ~1:9 (Z:E) | Analogue |

Conjugated dienones can undergo various rearrangements in the presence of acids or bases. A well-known reaction for cyclic dienones is the dienone-phenol rearrangement, where a 4,4-disubstituted cyclohexadienone rearranges to a stable 3,4-disubstituted phenol (B47542) in the presence of acid. wikipedia.org While this compound is an acyclic dienone, analogous acid-catalyzed rearrangements involving protonation of the carbonyl oxygen followed by carbocation-mediated shifts are conceivable, potentially leading to isomeric dienones or other rearranged products. The driving force for such rearrangements is the formation of a more stable carbocation intermediate.

Base-catalyzed rearrangements are also possible. wikipedia.orgrsc.org Abstraction of a proton from a carbon alpha to the carbonyl group or within the dienyl system could lead to the formation of a resonance-stabilized carbanion. Subsequent protonation could lead to isomerization or other rearranged products. For this compound, deprotonation at the C-7 position is a likely pathway under basic conditions.

Oxidation and Reduction Pathways

The dienone functionality in this compound presents multiple sites for oxidation and reduction, allowing for a rich array of chemical transformations.

The conjugated diene system in this compound is susceptible to oxidation. Controlled oxidation can lead to a variety of valuable synthetic intermediates. For instance, epoxidation with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) would be expected to occur at one of the double bonds. The regioselectivity of this reaction would likely favor the more electron-rich C5-C6 double bond, which is less electronically deactivated by the carbonyl group. Dihydroxylation using reagents like osmium tetroxide (OsO₄) would similarly be expected to favor the C5-C6 double bond, leading to the formation of a diol. The stereochemistry of these reactions would be influenced by the geometry of the double bonds and the steric environment of the molecule.

The reduction of conjugated dienones can be complex due to the presence of two reducible functionalities: the carbonyl group and the conjugated diene system. Different reducing agents can exhibit selectivity for one site over the other. For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) is known to selectively reduce the carbonyl group (1,2-reduction) to an alcohol, leaving the diene system intact. Conversely, conjugate reduction (1,4- or 1,6-addition of hydride) can be achieved with other reagents, leading to the reduction of one or both double bonds.

The stereoselective reduction of the carbonyl group to form a specific stereoisomer of the corresponding alcohol is a significant area of research. Asymmetric reduction can be achieved using chiral reducing agents or catalysts.

The following table summarizes some common reduction methodologies and their expected selectivity on a substrate like this compound, based on known reactivity of similar dienones.

| Reducing Agent/System | Primary Product Type | Selectivity | Comments |

|---|---|---|---|

| NaBH₄, CeCl₃ (Luche Reduction) | Allylic Alcohol | 1,2-Reduction | Reduces the carbonyl group, preserving the diene. |

| LiAlH₄ | Allylic Alcohol | 1,2-Reduction | Generally less selective than Luche conditions. |

| H₂, Pd/C | Saturated Ketone | Diene Reduction | Reduces the double bonds, may also reduce the carbonyl at higher pressures/temperatures. |

| (R)-CBS Catalyst, BH₃ | Chiral Allylic Alcohol | Enantioselective 1,2-Reduction | Provides access to enantiomerically enriched alcohols. |

| Stryker's Reagent [(Ph₃P)CuH]₆ | Enone | 1,4-Conjugate Reduction | Selectively reduces one double bond of the conjugated system. |

Cycloaddition Reactions and Dienone Derivatives

The conjugated diene system in this compound makes it a potential candidate for various cycloaddition reactions, which are powerful tools for the construction of cyclic molecules.

Diels-Alder Reaction Mechanisms

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. In the context of this compound, the dienone can act as the diene component. The stereochemistry of the diene, being in the (Z,Z) configuration, is expected to influence the stereochemical outcome of the resulting cyclohexene (B86901) derivatives. The concerted mechanism of the Diels-Alder reaction dictates that the stereochemistry of the diene is retained in the product.

However, specific experimental studies on the Diels-Alder reactions of this compound are not extensively reported in the available scientific literature. Theoretical studies and comparisons with structurally similar dienones suggest that the reaction would proceed, with the electron-withdrawing nature of the acetyl group potentially influencing the regioselectivity of the addition with unsymmetrical dienophiles.

[2+2] and [4+2] Cycloaddition Studies

Beyond the classic Diels-Alder reaction, dienones can also participate in other modes of cycloaddition. Photochemical [2+2] cycloadditions are known to occur with enones, leading to the formation of four-membered rings. While plausible for this compound, specific research detailing this type of reaction for this particular isomer is scarce.

Similarly, while the [4+2] cycloaddition is synonymous with the Diels-Alder reaction, other pericyclic reactions could be envisaged. The lack of dedicated research on this compound in these areas highlights a gap in the understanding of its full reactive potential.

Nucleophilic and Electrophilic Addition Reactions

The presence of both a conjugated diene system and a carbonyl group provides multiple electrophilic sites in this compound, making it susceptible to both nucleophilic and electrophilic attacks.

Nucleophilic addition can occur at the carbonyl carbon (1,2-addition) or at the β- or δ-carbon of the conjugated system (1,4- or 1,6-conjugate addition). The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl group. In contrast, softer nucleophiles, like cuprates or amines, typically favor conjugate addition.

A summary of expected reactivity based on general principles is presented in the table below.

| Reaction Type | Reagent Type | Expected Predominant Product Type |

| Nucleophilic Addition | Hard Nucleophiles (e.g., Grignard reagents) | 1,2-addition to the carbonyl group |

| Nucleophilic Addition | Soft Nucleophiles (e.g., Gilman reagents) | 1,4- or 1,6-conjugate addition |

| Electrophilic Addition | Halogens (e.g., Br₂) | 1,2- and 1,4-addition products |

| Electrophilic Addition | Proton Acids (e.g., HBr) | 1,2- and 1,4-addition products |

Photochemical Transformations and Photoreactivity

The photoreactivity of conjugated dienones is a well-established area of organic photochemistry. Upon absorption of ultraviolet light, these molecules can undergo a variety of transformations, including E/Z isomerization, cycloadditions, and rearrangements.

For this compound, photochemical irradiation could potentially lead to isomerization to other stereoisomers such as (E,Z), (Z,E), or (E,E)-octa-3,5-dien-2-one. This process often involves the triplet excited state and can be influenced by the presence of photosensitizers.

Furthermore, intramolecular photochemical reactions are also a possibility. For instance, electrocyclization reactions could lead to the formation of cyclic isomers. However, specific studies on the photochemical transformations and photoreactivity of this compound are not documented in the current body of scientific literature, leaving this aspect of its chemistry largely unexplored.

Advanced Spectroscopic and Analytical Research Methodologies for Z,z Octa 3,5 Dien 2 One

High-Resolution Chromatographic Separation and Characterization of Isomers

The presence of multiple geometric isomers of octa-3,5-dien-2-one, including (E,E), (E,Z), (Z,E), and (Z,Z) forms, necessitates high-resolution chromatographic techniques for their effective separation and characterization. nist.govnist.gov The distinct spatial arrangements of the substituents around the carbon-carbon double bonds in these isomers result in subtle differences in their physical properties, such as polarity and boiling point, which can be exploited for chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Mechanism Elucidation

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like (Z,Z)-octa-3,5-dien-2-one, offering both high-resolution separation and definitive structural identification. The separation of the various geometric isomers of octa-3,5-dien-2-one can be achieved on a capillary column with a polar stationary phase, which interacts differently with the dipole moments of the various isomers.

Expected Key Fragmentation Ions for this compound:

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 124 | [C₈H₁₂O]⁺ | Molecular Ion |

| 109 | [M - CH₃]⁺ | α-cleavage (loss of a methyl radical) |

| 81 | [M - CH₃CO]⁺ | Cleavage of the acetyl group |

| 67 | [C₅H₇]⁺ | Further fragmentation of the dienyl system |

| 43 | [CH₃CO]⁺ | Acetyl cation (characteristic for methyl ketones) |

This table is based on general fragmentation patterns for α,β-unsaturated ketones and data for the (E,E) isomer.

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separation

High-performance liquid chromatography (HPLC) is an indispensable technique for both the analytical quantification and preparative isolation of the geometric isomers of octa-3,5-dien-2-one. Reversed-phase HPLC, utilizing a nonpolar stationary phase like C18 (ODS) and a polar mobile phase, is particularly effective for separating such isomers. The separation is based on differences in hydrophobicity, with the more planar (E,E) isomer typically exhibiting a longer retention time than the less planar (Z,Z) isomer.

A typical analytical setup would involve a C18 column with a mobile phase consisting of a methanol/water or acetonitrile/water gradient. Detection is commonly performed using a UV detector, as the conjugated dienone system of this compound has a strong chromophore that absorbs in the UV region (typically around 230-270 nm).

Representative HPLC Separation Parameters for Octa-3,5-Dien-2-one Isomers:

| Parameter | Value |

|---|---|

| Column | C18 (ODS), 4.6 mm ID x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Elution Order | 1. (Z,Z), 2. (E,Z)/(Z,E), 3. (E,E) |

This table represents a typical method for separating geometric isomers of conjugated dienes and is provided as an illustrative example.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a specialized form of column chromatography that is used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This technique typically employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

However, it is crucial to note that this compound is an achiral molecule. It does not possess a chiral center and does not have non-superimposable mirror images. Therefore, the concept of enantiomeric purity is not applicable to this compound. While chiral chromatography is a vital technique for the analysis of chiral unsaturated ketones, it is not a relevant methodology for the analysis of this compound itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous determination of the stereochemistry of this compound. Both 1D (¹H and ¹³C) and 2D NMR techniques provide detailed information about the connectivity of atoms and their spatial relationships.

Disclaimer: The following NMR data are predicted values based on established principles of NMR spectroscopy for conjugated systems and Z-alkenes, as specific experimental data for this compound is not available in published literature. These values serve as a basis for discussing the application of advanced NMR techniques.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 (CH₃) | 1.05 | t | 7.5 |

| H2 (CH₃CO) | 2.20 | s | - |

| H3 | 5.95 | d | 11.0 |

| H4 | 7.20 | t | 11.0 |

| H5 | 6.10 | dt | 11.0, 7.5 |

| H6 | 5.40 | dt | 11.0, 7.5 |

| H7 | 2.25 | p | 7.5 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C1 | 13.5 |

| C2 | 198.0 |

| C3 | 130.0 |

| C4 | 140.0 |

| C5 | 128.0 |

| C6 | 135.0 |

| C7 | 21.0 |

Advanced 2D NMR Techniques (e.g., NOESY, COSY, HSQC)

Two-dimensional (2D) NMR experiments are essential for confirming the predicted assignments and elucidating the stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between H3/H4, H4/H5, H5/H6, and H6/H7, confirming the connectivity of the carbon backbone. The magnitude of the coupling constant between the olefinic protons (H3-H4, H4-H5, H5-H6) is particularly diagnostic of the double bond geometry. For a (Z)-configuration, the ³J coupling constant is typically in the range of 10-12 Hz, which is consistent with the predicted values.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. oregonstate.eduufrgs.br It would be used to definitively assign each proton signal to its corresponding carbon atom in the predicted tables. For example, the proton signal at δ 5.95 ppm would show a correlation to the carbon signal at δ 130.0 ppm, confirming their direct bond (H3-C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing crucial information for stereochemical and conformational analysis. ufrgs.br For this compound, a key NOE correlation would be expected between the olefinic protons on the same double bond, such as H3 and H4, and between H5 and H6. The absence of strong NOEs between protons across the double bonds (e.g., H3 and H5) would further support the assigned stereochemistry.

Dynamic NMR for Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For this compound, DNMR could potentially be used to investigate the conformational dynamics, specifically the hindered rotation around the C2-C3 and C4-C5 single bonds.

The molecule can exist in different conformations due to rotation around these single bonds (s-cis and s-trans). At low temperatures, the rotation might be slow enough to observe separate signals for the different conformers. As the temperature is increased, the rate of interconversion increases, leading to broadening of the NMR signals and eventually coalescence into a single time-averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the activation energy (ΔG‡) for the rotational barrier. This provides valuable insight into the conformational flexibility and stability of the dienone system.

Vibrational Spectroscopy (IR, Raman) for Structural Feature Analysis

In the case of this compound, the key structural features include a ketone (C=O) group, a conjugated diene (C=C-C=C) system, and Z-configuration at both double bonds. Each of these components gives rise to characteristic signals in the vibrational spectra.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The absorption intensity depends on the change in the dipole moment during the vibration. For this compound, the most prominent IR absorption is expected to be the C=O stretching vibration. Conjugation with the diene system lowers the frequency of this band compared to a saturated ketone (typically at 1715 cm⁻¹). orgchemboulder.com The C=C stretching vibrations of the conjugated system are also IR active, though often weaker than the carbonyl stretch. orgchemboulder.com The Z-configuration of the double bonds influences the C-H out-of-plane bending vibrations, which are characteristic for cis-alkenes. docbrown.info

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. For conjugated polyenes, the C=C stretching modes are typically very strong in the Raman spectrum due to the high polarizability of the π-electron system. royalsocietypublishing.org This makes Raman spectroscopy particularly effective for analyzing the conjugated backbone of this compound. The C=O stretch is also observable in the Raman spectrum, but generally with a lower intensity than in the IR spectrum. researchgate.net

Predicted Vibrational Frequencies:

Based on data from analogous compounds, a predicted set of vibrational frequencies for this compound is presented below. It is important to note that these are estimated ranges and actual experimental values may vary.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| C-H stretch (sp²) | 3100-3000 | 3100-3000 | Medium | Characteristic of C-H bonds on the double bonds. orgchemboulder.com |

| C-H stretch (sp³) | 3000-2850 | 3000-2850 | Medium-Strong | From the methyl and ethyl groups. libretexts.org |

| C=O stretch | 1685-1660 | 1685-1660 | Strong (IR), Medium (Raman) | Frequency is lowered due to conjugation. orgchemboulder.com |

| C=C stretch (conjugated) | 1650-1600 | 1650-1600 | Medium (IR), Strong (Raman) | Two bands are expected due to asymmetric and symmetric stretching of the diene system. royalsocietypublishing.org |

| C-H bend (out-of-plane, Z-alkene) | ~730-665 | Weak | Strong (IR) | Characteristic for the Z (cis) configuration of the double bonds. docbrown.info |

Chiroptical Methods (e.g., ECD, VCD) for Absolute Configuration Determination

Chiroptical methods are a class of spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

A fundamental principle of chiroptical spectroscopy is that a molecule must be chiral to exhibit a signal. wikipedia.orgpurdue.edu A chiral molecule is one that is non-superimposable on its mirror image. This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit an ECD or VCD spectrum. khanacademy.org

However, if a chiral center were introduced into the molecule, for instance, by substitution at one of the sp³-hybridized carbon atoms, the resulting molecule would be chiral and thus amenable to analysis by chiroptical methods.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Visible region, corresponding to electronic transitions. nih.gov For a chiral derivative of this compound, the conjugated dienone system acts as a chromophore. The π→π* and n→π* electronic transitions of this chromophore would give rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center(s). nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for a given enantiomer, and by comparing the calculated spectrum to the experimental one, the absolute configuration can be determined.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. jascoinc.com VCD spectroscopy provides information about the stereochemistry of a molecule based on its vibrational transitions. For a chiral derivative of this compound, the entire infrared spectrum would be chiroptically active, with each vibrational mode potentially showing a VCD signal. nih.gov VCD is particularly powerful as it provides a rich source of stereochemical information across a wide range of frequencies. spectroscopyeurope.com Similar to ECD, the comparison of experimental VCD spectra with those predicted from quantum mechanical calculations is a reliable method for determining the absolute configuration of chiral molecules.

Theoretical and Computational Chemistry Studies of Z,z Octa 3,5 Dien 2 One

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like (Z,Z)-octa-3,5-dien-2-one. These computational methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Conformational analysis is crucial for identifying the most stable three-dimensional structures (conformers) of a molecule. For a flexible molecule like this compound, rotation around its single bonds (e.g., C2-C3, C5-C6) can give rise to various conformers.

Density Functional Theory (DFT) and Ab Initio methods are the primary tools for this analysis. DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d,p) or cc-pVTZ), are used to perform geometry optimizations. These calculations start from various initial geometries to explore the potential energy surface of the molecule. Each optimized structure is confirmed as a true minimum by performing a vibrational frequency calculation, where the absence of imaginary frequencies indicates a stable conformer.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy, albeit at a greater computational cost. These methods are often used to refine the energies of the most stable conformers found at the DFT level. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Representative Data from a Hypothetical Conformational Analysis of this compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) |

|---|---|---|---|

| I (s-trans) | B3LYP/6-31G(d,p) | 0.00 | 180.0 |

| II (s-cis) | B3LYP/6-31G(d,p) | 2.50 | 0.0 |

| III (gauche) | B3LYP/6-31G(d,p) | 1.80 | 65.0 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the energies and shapes of these orbitals are key indicators of its electrophilic and nucleophilic behavior.

The HOMO, representing the region of highest electron density, is likely to be involved in reactions with electrophiles. Conversely, the LUMO, indicating the region most susceptible to electron acceptance, is the site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For a conjugated system like a dienone, the HOMO and LUMO are typically delocalized π-orbitals spread across the carbon backbone and the carbonyl group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | π-orbital delocalized over the diene system |

| LUMO | -1.2 | π*-orbital with significant contribution from the carbonyl group |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical reactivity |

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and structural elucidation of compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed at the DFT level, is used to calculate the nuclear magnetic shielding tensors. These are then converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted shifts can be compared with experimental data to confirm the molecular structure and assign specific resonances.

Vibrational Frequencies: The analysis of vibrational frequencies, computed from the second derivatives of the energy with respect to atomic displacements, provides a theoretical infrared (IR) and Raman spectrum. The calculated frequencies correspond to specific vibrational modes (stretching, bending, etc.). For this compound, characteristic frequencies would include the C=O stretch, C=C stretches of the conjugated system, and various C-H bending modes. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling allows for the detailed investigation of potential chemical reactions involving this compound, such as its conversion to other isomers or its breakdown into smaller molecules.

To study a reaction mechanism, computational chemists map out the potential energy surface that connects reactants to products. This involves locating not only the stable molecules (reactants, products, intermediates) but also the high-energy transition states that separate them.

Isomerization: The (Z,Z) isomer can potentially isomerize to other stereoisomers ((E,Z), (Z,E), or (E,E)). Theoretical studies would investigate the pathways for this isomerization, which could occur through rotation around the C=C double bonds. Such a process typically involves a high-energy transition state where the π-bond is partially broken. The mechanism can be either thermal or photochemical, and computational methods can model both scenarios.

Degradation: The degradation of the molecule, for instance via oxidation, can also be modeled. Researchers would propose plausible reaction pathways, identify all intermediates and transition states, and calculate the energies of each species to determine the most likely degradation route. For a dienone, oxidation could target the double bonds or the adjacent alkyl groups.

A key outcome of reaction pathway modeling is the determination of activation energies (energy barriers), which are the energy differences between the reactants and the transition states.

Energy Barriers: A high energy barrier indicates a slow reaction, while a low barrier suggests a faster one. These barriers are critical for understanding the kinetics of a reaction. For the isomerization of this compound, the calculated energy barrier would predict how stable the isomer is with respect to thermal conversion to other forms.

Rate Constants: Using the calculated energy barriers and vibrational frequencies within the framework of Transition State Theory (TST), it is possible to predict the rate constants for each elementary step in a reaction mechanism. This allows for a quantitative prediction of how fast a reaction will proceed at a given temperature, providing a deeper understanding of the molecule's kinetic behavior. For example, TST could be used to estimate the half-life of this compound under specific conditions before it isomerizes or degrades.

Table 3: Hypothetical Energy Barriers for Reactions of this compound

| Reaction | Computational Method | Calculated Energy Barrier (kcal/mol) | Predicted Rate |

|---|---|---|---|

| (Z,Z) to (E,Z) Isomerization | DFT (B3LYP/6-311+G(d,p)) | 35.5 | Slow at room temperature |

| Epoxidation at C5=C6 | DFT (B3LYP/6-311+G(d,p)) | 15.2 | Moderate |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the intermolecular interactions of this compound at an atomistic level. acs.org These simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system. nih.gov For a conjugated system like this compound, a key aspect of MD simulations is the accurate representation of both bonded and non-bonded interactions to elucidate its behavior in various environments.

The intermolecular interactions of this compound are primarily governed by a combination of van der Waals forces, electrostatic interactions, and potentially weak hydrogen bonding in the presence of suitable donor molecules. The conjugated π-system of the dienone structure influences its electronic distribution, leading to specific interaction patterns. acs.org

A typical MD simulation protocol for studying the intermolecular interactions of this compound would involve the following steps:

System Setup: A simulation box is created containing a number of this compound molecules, often with a solvent to mimic a realistic environment. sci-hub.se

Force Field Selection: An appropriate force field, such as OPLS-AA, CHARMM, or AMBER, is chosen to describe the interatomic potentials. acs.org

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated and equilibrated at the desired temperature and pressure to reach a stable state.

Production Run: A long simulation is run to collect trajectory data, which contains the positions and velocities of all atoms over time. sci-hub.se

Analysis: The trajectory data is then analyzed to calculate various properties, such as radial distribution functions, interaction energies, and diffusion coefficients, which provide a comprehensive picture of the intermolecular interactions. scienomics.com

Table 1: Key Intermolecular Interactions Investigated by Molecular Dynamics Simulations for this compound

| Interaction Type | Description | Significance |

| Van der Waals Forces | These are non-specific attractive or repulsive forces between molecules, arising from temporary fluctuations in electron distribution. | They play a crucial role in the overall packing and cohesion of the molecules in a liquid or solid state. |

| Electrostatic Interactions | These arise from the permanent charge distribution in the molecule, including dipole-dipole interactions. The carbonyl group in this compound creates a significant dipole moment. | These interactions are directional and contribute significantly to the orientation of molecules and the overall structure of the system. |

| π-π Stacking | The conjugated π-system of the dienone can lead to attractive interactions between the electron clouds of adjacent molecules. | This type of interaction can influence the self-assembly and electronic properties of the material. |

| Solvent Interactions | In solution, the interactions between this compound and solvent molecules determine its solubility and can influence its conformational preferences. | Understanding solvent interactions is critical for predicting the behavior of the compound in different chemical environments. |

QSAR (Quantitative Structure-Activity Relationship) Modeling of Analogues (Focus on molecular descriptors, not biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a compound to its activity. wikipedia.orgfiveable.me In the context of this compound and its analogues, QSAR modeling would focus on correlating their structural features, encoded by molecular descriptors, with a particular property of interest, without delving into specific biological outcomes. libretexts.org The development of a robust QSAR model relies on the careful selection of relevant molecular descriptors that can accurately capture the structural variations within a series of compounds. hufocw.org

For a class of compounds like α,β-unsaturated ketones, a wide range of molecular descriptors can be calculated to build a QSAR model. nih.gov These descriptors can be broadly categorized into several classes, each representing different aspects of the molecular structure. hufocw.orgnih.gov

Table 2: Common Molecular Descriptors for QSAR Modeling of this compound Analogues

| Descriptor Class | Examples | Description |

| Constitutional Descriptors (0D) | Molecular Weight, Number of atoms, Number of bonds, Number of rings | These are the simplest descriptors, derived directly from the molecular formula and connectivity, describing the composition of the molecule. hufocw.org |

| Topological Descriptors (2D) | Connectivity indices (e.g., Randić index), Wiener index, Balaban index | These numerical descriptors are derived from the 2D representation of the molecule, encoding information about branching, size, and shape. qsardb.org |

| Geometrical Descriptors (3D) | Molecular surface area, Molecular volume, Principal moments of inertia | These descriptors are calculated from the 3D coordinates of the atoms and provide information about the size and shape of the molecule in three-dimensional space. hufocw.org |

| Quantum Chemical Descriptors | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, which are crucial for understanding its reactivity and interactions. nih.gov |

| Physicochemical Descriptors | LogP (octanol-water partition coefficient), Molar refractivity, Polarizability | These descriptors are related to the physicochemical properties of the molecule, which can be either experimentally measured or computationally estimated. chemeo.com |

The process of QSAR modeling for analogues of this compound would involve the following general steps:

Data Set Selection: A diverse set of structurally related dienone analogues with known property values is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.

Descriptor Selection: Statistical methods are employed to select a subset of descriptors that are most relevant to the property being modeled and are not highly correlated with each other.

Model Building: A mathematical model (e.g., multiple linear regression, partial least squares) is developed to establish a quantitative relationship between the selected descriptors and the property of interest. fiveable.me

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques.

By focusing on the molecular descriptors, QSAR studies can provide valuable insights into the structural features that are important for a particular property, aiding in the design of new dienone analogues with desired characteristics.

Research Applications and Utility of Z,z Octa 3,5 Dien 2 One and Its Analogues

Use as a Synthetic Building Block in Complex Molecule Synthesis

Conjugated dienes are prevalent substructures in a wide array of natural products and bioactive molecules. researchgate.netnih.gov The dienone moiety, in particular, offers a rich platform for the construction of complex molecular architectures due to its multiple reactive sites.

(Z,Z)-octa-3,5-dien-2-one and its analogues can serve as key building blocks in the synthesis of polyene natural products. nih.gov The stereochemistry of the diene is crucial for the biological activity of many of these natural products. nih.gov Synthetic strategies often rely on the stereoselective construction of the diene motif, which can be challenging. researchgate.net Methodologies that allow for the direct and stereocontrolled synthesis of functionalized dienes are therefore of high value. chimia.ch

One of the most powerful reactions involving dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. youtube.com This reaction is a cornerstone in the synthesis of complex cyclic systems found in many natural products. nih.gov Dienones, acting as the diene component, can react with various dienophiles to rapidly build molecular complexity. The specific stereochemistry of the diene, such as the (Z,Z)-configuration, influences the stereochemical outcome of the cycloaddition.

Furthermore, the conjugated system of dienones allows for various addition reactions, including Michael additions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. These reactions have been employed in the asymmetric synthesis of multifunctionalized γ-lactams, which are important structural motifs in many biologically active compounds. researchgate.net The use of chiral catalysts can control the stereoselectivity of these additions, leading to the formation of enantioenriched products. youtube.com

The table below summarizes some of the key reactions where dienone building blocks are utilized in the synthesis of complex molecules.

| Reaction Type | Description | Application in Complex Synthesis |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. | Construction of cyclic and polycyclic frameworks in natural products. |

| Michael Addition | Nucleophilic addition to the β-carbon of a conjugated system. | Formation of new C-C and C-heteroatom bonds for chain extension and functionalization. |

| Stereoselective Functionalization | Reactions that selectively modify the diene system to introduce new functional groups with specific stereochemistry. | Synthesis of enantioenriched 1,4-diols and 1,4-aminoalcohols. nih.gov |

Development of Chemical Probes for Biochemical Pathways

Chemical probes are essential tools for studying biological processes within living systems. Enzyme-activated fluorescent probes, for instance, can provide real-time measurements of enzyme activity in cells and animal models. drugtargetreview.com The design of these probes often involves a fluorophore, a linker, and an enzyme recognition unit. drugtargetreview.com

Dienones, due to their electrophilic nature, can act as Michael acceptors. nih.govresearchgate.net This reactivity can be harnessed in the design of covalent chemical probes that target specific nucleophilic residues, such as cysteine, in proteins. nih.gov The formation of a covalent bond between the probe and the protein can lead to a detectable signal, such as a change in fluorescence, allowing for the detection and quantification of the target protein's activity. nih.gov

The reactivity of the dienone as a Michael acceptor can be tuned by modifying its chemical structure. nih.gov This allows for the development of probes with varying degrees of reactivity and selectivity for their biological targets. For example, dienone-containing compounds have been investigated as inhibitors of the ubiquitin-proteasome system, a critical pathway for protein degradation in cells. acs.org

While specific probes based on this compound are not extensively documented, the dienone scaffold represents a promising platform for the development of novel chemical probes. The table below outlines the general principles of using dienone-based structures as chemical probes.

| Probe Design Strategy | Mechanism of Action | Potential Application |

| Covalent Labeling via Michael Addition | The dienone acts as an electrophile, reacting with nucleophilic residues (e.g., cysteine) on a target protein. | Irreversible inhibition of enzyme activity; activity-based protein profiling. nih.gov |

| Enzyme-Activated Probes | An enzyme-cleavable group masks the reactivity of the dienone or a fluorophore. Enzymatic cleavage unmasks the active component, leading to a signal. | In situ imaging and quantification of enzyme activity in living cells. rsc.orgfrontiersin.org |

Precursors for Advanced Materials Research (e.g., polymers, specialty chemicals)

Dienes are important monomers in the synthesis of polymers. chempedia.infothoughtco.comwikipedia.org The polymerization of conjugated dienes can lead to the formation of elastomers with valuable physical properties. libretexts.org The incorporation of functional groups into the polymer backbone can further enhance these properties and introduce new functionalities. rsc.orgnih.gov

This compound, with its polymerizable diene unit and a reactive carbonyl group, can be considered a functional monomer. The polymerization of such monomers can result in functionalized polydienes. The pendant carbonyl groups along the polymer chain can be used for post-polymerization modifications, such as cross-linking or the attachment of other molecules. rsc.org

Cross-linking agents are crucial for converting linear polymers into three-dimensional networks, which enhances their mechanical strength and thermal stability. sigmaaldrich.comyoutube.comyoutube.commdpi.comnih.gov The dienone moiety itself, or derivatives thereof, could potentially be used in cross-linking reactions.

In the realm of specialty chemicals, dienones are of interest to the flavor and fragrance industry. mdpi.com The specific stereochemistry of the double bonds can significantly influence the olfactory properties of these molecules. The synthesis and study of different dienone isomers are therefore important for developing new flavor and fragrance compounds.

The potential applications of dienone-based monomers in materials science are summarized in the table below.

| Application Area | Role of Dienone Monomer | Resulting Material Properties |

| Functional Polymers | Acts as a polymerizable unit with a pendant functional group (carbonyl). | Allows for post-polymerization modification, improved adhesion, and tailored surface properties. nih.gov |

| Cross-linked Materials | The diene or carbonyl group can participate in cross-linking reactions. | Enhanced mechanical strength, thermal stability, and solvent resistance. sigmaaldrich.com |

| Specialty Chemicals | Serves as a key structural motif for flavors and fragrances. | Specific olfactory and gustatory properties based on stereochemistry. mdpi.com |

Methodological Development in Organic Synthesis using Dienone Substrates

The unique reactivity of dienones makes them excellent substrates for the development of new synthetic methodologies. The field of asymmetric catalysis, in particular, has seen significant advancements through the use of chiral catalysts to control the stereochemical outcome of reactions involving prochiral substrates. youtube.com

Acyclic conjugated dienes present a challenge for stereocontrolled functionalization. csic.es New methods that can achieve chemo- and stereoselective transformations of these substrates are of great interest. For example, cascade reactions involving the conjugate addition to a sulfinyl diene, followed by a nih.govnih.gov-sigmatropic rearrangement, have been developed for the synthesis of enantioenriched 1,4-diols and 1,4-aminoalcohols. nih.gov

The development of stereoselective methods for the construction of 1,3-dienes is also an active area of research. nih.govnih.gov These methods are crucial for accessing the specific stereoisomers of dienes needed for the synthesis of complex natural products. Transition metal catalysis has emerged as a powerful tool for achieving high levels of stereoselectivity in these transformations. nih.gov

Furthermore, dienone-phenol rearrangements are a classic set of reactions in organic chemistry that continue to be explored for the synthesis of substituted phenols. acs.orgwikipedia.org These rearrangements can be catalyzed by acids and proceed through carbocationic intermediates. The study of these reactions provides fundamental insights into reaction mechanisms and can be applied to the synthesis of complex phenolic compounds.

The table below highlights some areas of methodological development where dienone substrates play a crucial role.

| Research Area | Role of Dienone Substrate | Key Outcomes |

| Asymmetric Catalysis | Prochiral substrate for enantioselective transformations. | Access to enantioenriched products with high stereocontrol. nih.govresearchgate.net |

| Cascade Reactions | Multifunctional substrate that can undergo a sequence of reactions in one pot. | Efficient synthesis of complex molecules from simple starting materials. nih.govcsic.es |

| Stereoselective Diene Synthesis | Target molecule for the development of new stereoselective synthetic methods. | Control over the geometry of the double bonds in the final product. nih.gov |

| Rearrangement Reactions | Substrate for studying and applying dienone-phenol rearrangements. | Synthesis of substituted phenols and understanding of reaction mechanisms. acs.org |

Future Research Directions and Unexplored Avenues for Z,z Octa 3,5 Dien 2 One

Exploration of Novel Biocatalytic Routes